2-Chloro-6-isopropylphenol

Description

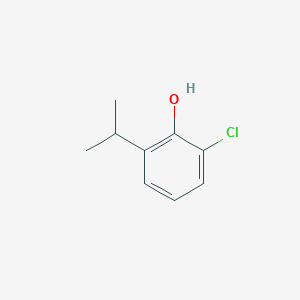

2-Chloro-6-isopropylphenol is a chlorinated phenolic compound characterized by a hydroxyl group (-OH) at the para position relative to a chlorine atom and an isopropyl group (-C₃H₇) on the benzene ring. The molecular formula is likely C₉H₁₁ClO, with a theoretical molecular weight of 170.64 g/mol. Chlorophenols, in general, are utilized as intermediates in chemical synthesis, biocides, or preservatives, though their applications depend on substituent patterns and regulatory restrictions .

Properties

IUPAC Name |

2-chloro-6-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVPLNVGFKQPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropylphenol typically involves the chlorination of 6-isopropylphenol. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is introduced to 6-isopropylphenol in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated phenols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Chloro-6-isopropylphenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound’s antiseptic properties make it useful in biological studies, particularly in the development of antimicrobial agents.

Medicine: Research into its potential therapeutic applications includes its use as a disinfectant and in the formulation of antiseptic solutions.

Industry: It is employed in the production of disinfectants, preservatives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropylphenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is primarily due to its phenolic structure, which allows it to penetrate and disrupt lipid bilayers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-6-isopropylphenol with structurally related chlorophenols from the evidence, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Comparisons

Notes:

- Nitro-containing derivatives (e.g., 2-Chloro-6-methyl-3-nitrophenol) exhibit higher reactivity and toxicity due to the -NO₂ group, which is absent in the target compound .

Functional Group Impact on Properties

- In contrast, nitro (-NO₂) or methylthio (-SCH₃) groups in analogs are electron-withdrawing, altering acidity and reactivity .

- Steric Hindrance: 6-Chloro-2,4-diisopropyl phenol (with two isopropyl groups) demonstrates significantly higher steric hindrance, which may reduce enzymatic degradation rates compared to mono-isopropyl derivatives .

Environmental and Regulatory Considerations

- Chlorophenols are regulated under ZDHC MRSL (Zero Discharge of Hazardous Chemicals) due to persistence and toxicity. Substitutes with lower environmental impact, such as non-halogenated phenolics, are recommended .

- Amino-substituted derivatives (e.g., 2-Amino-6-chlorophenol, CAS 38191-33-2) exhibit distinct toxicity profiles, requiring specialized handling compared to alkylated chlorophenols .

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound’s synthesis, spectroscopic properties, or industrial applications. Further experimental studies are needed to validate theoretical comparisons.

Biological Activity

2-Chloro-6-isopropylphenol (C9H11ClO), also known as a chlorinated phenolic compound, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chlorinated aromatic ring with an isopropyl group. Its molecular structure can be represented as follows:

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal strains. For instance, a study reported that this compound effectively reduced the viability of Candida albicans with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans | 50 - 100 | 100 - 200 |

| Escherichia coli | 25 - 50 | 50 - 100 |

| Staphylococcus aureus | 10 - 20 | 20 - 40 |

2. Thyroid Disruption

In vitro studies have demonstrated that phenolic compounds, including chlorinated variants like this compound, can disrupt thyroid hormone actions. A study using Xenopus laevis as a model organism showed that exposure to this compound altered thyroid hormone receptor binding, suggesting potential endocrine-disrupting effects .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Antimicrobial Mechanism : The compound likely disrupts microbial cell membranes or interferes with metabolic processes essential for growth and reproduction.

- Endocrine Disruption : The alteration in thyroid hormone receptor activity indicates that this compound may mimic or block natural hormones, leading to physiological changes in exposed organisms.

Case Studies

1. Antifungal Activity Against Candida auris

A recent investigation focused on the antifungal properties of this compound against Candida auris, a multidrug-resistant pathogen. The study found that the compound inhibited biofilm formation and reduced cell viability significantly at concentrations as low as 125 µg/mL .

2. Environmental Impact Assessment

A comprehensive environmental assessment highlighted the persistence of chlorinated phenolic compounds in aquatic ecosystems. The study emphasized that compounds like this compound could bioaccumulate and pose risks to aquatic life, particularly through endocrine disruption mechanisms observed in amphibians .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Chloro-6-isopropylphenol, and how can purity be verified?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of phenol derivatives followed by chlorination. Purity verification requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities. Cross-reference spectral data (e.g., NMR, IR) with databases like NIST Chemistry WebBook to confirm structural integrity . For chlorophenol derivatives, ensure compliance with ZDHC MRSL limits when sourcing reagents .

Q. How can researchers screen for acute toxicity of this compound in vitro?

- Methodological Answer : Use standardized assays such as the MTT assay for cell viability in mammalian cell lines (e.g., HepG2 or HEK293). Include positive controls (e.g., 2,4,6-Trichlorophenol) and negative controls. Dose-response curves should span 0.1–100 µM, with triplicate measurements. Reference the ATSDR Toxicological Profile for chlorophenols to identify data gaps (e.g., endocrine disruption potential) .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) followed by GC-MS or LC-MS/MS is optimal. For water samples, use C18 SPE cartridges and elute with methanol. Quantify against a calibration curve (1–100 ppb) with deuterated internal standards (e.g., D₅-2-Chlorophenol). Validate recovery rates (70–120%) and limit of detection (LOD < 0.1 ppb) per EPA methods .

Advanced Research Questions

Q. How to resolve contradictions in reported toxicity data for this compound across studies?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines to assess study heterogeneity. Variables like exposure duration, model organisms, and solvent carriers (e.g., DMSO vs. ethanol) may explain discrepancies. Replicate key experiments under standardized OECD guidelines and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to isolate confounding factors .

Q. What computational approaches predict the environmental persistence of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations can assess binding affinity to soil organic matter. Validate predictions with microcosm studies under varying pH (4–9) and temperature (10–30°C) conditions .

Q. How to design a mechanistic study to evaluate the metabolic pathways of this compound in hepatic systems?

- Methodological Answer : Employ hepatic microsomal incubations (human or rodent) with NADPH cofactor. Monitor metabolites via UPLC-QTOF-MS and compare to synthetic standards (e.g., hydroxylated or dechlorinated derivatives). Inhibitor studies (e.g., ketoconazole for CYP3A4) identify cytochrome P450 isoforms involved. Include kinetic analyses (Km, Vmax) .

Methodological Best Practices

- Data Collection : Follow the HPV Chemical Challenge Program’s guidelines for systematic literature reviews, prioritizing peer-reviewed studies over vendor catalogs (e.g., exclude benchchem.com ) .

- Safety Protocols : Adhere to OSHA HCS standards for chlorophenol handling: use fume hoods, nitrile gloves, and PAC-2/PAC-3 respirators if airborne concentrations exceed 23 mg/m³ .

- Ethical Compliance : Document IRB approvals for in vivo studies and disclose conflicts of interest per COPE guidelines .

Data Gaps and Future Directions

- Identified Gaps : Limited data on chronic ecotoxicity (e.g., Daphnia magna 21-day reproduction assays) and human biomonitoring .

- Recommendations : Collaborate with ATSDR or EPA to prioritize high-throughput screening (HTS) for endocrine disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.